N-(2-chloro-5-hydroxybenzyl)piperidine
Description
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-chloro-3-(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C12H16ClNO/c13-12-5-4-11(15)8-10(12)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 |
InChI Key |
OVSSEBQXFNEROF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Receptor Affinity and Enzyme Inhibition
- Anti-Alzheimer’s Activity : N-Benzyl piperidine derivatives (e.g., compounds 17 and 20 in ) exhibit dual inhibition of acetylcholinesterase (AChE) and β-secretase (BACE-1), with IC50 values ranging from 0.5–5 µM. Bulky substituents on the benzyl group reduce activity due to steric hindrance .
- 5-HT and D2 Receptor Binding : Substituted piperidines like (6-fluorobenzo[d]isoxazol-3-yl)piperidine (compound 12 in ) show high affinity for 5-HT1A/5-HT2A receptors (Ki < 10 nM), suggesting that electron-withdrawing substituents (e.g., -F, -Cl) enhance receptor interactions .
Physicochemical Properties
- Lipophilicity (logP): Piperidine derivatives generally exhibit moderate hydrophobicity. For example, platinum complexes with piperidine ligands (logP = -1.16) are more lipophilic than pyridine analogs (logP = -1.84) . The hydroxyl group in N-(2-chloro-5-hydroxybenzyl)piperidine may reduce logP compared to non-polar analogs (e.g., N-(4-chlorobenzyl)piperidine).
- Solubility : Polar substituents (e.g., -OH) enhance aqueous solubility. N-Cbz-2-Piperidinecarboxylic acid analogs with carboxylate groups show solubility >10 mg/mL in DMSO , suggesting the hydroxy group in the target compound may improve bioavailability.
Key Structural Determinants of Activity
Electronic and Steric Effects
Comparison with Non-Piperidine Heterocycles
- Pyridine vs. Piperidine : Platinum complexes with piperidine ligands exhibit higher DNA conformational disruption (24° unwinding) than pyridine analogs, attributed to piperidine’s flexibility and hydrophobicity .
Preparation Methods
Reaction Mechanism and Key Steps
The process initiates with the nucleophilic attack of piperidine on the carbonyl carbon of 2-chloro-5-hydroxybenzaldehyde, forming a hemiaminal. Dehydration yields the imine, which is subsequently reduced by a hydride source. Sodium borohydride (NaBH₄) is commonly employed, though sodium cyanoborohydride (NaBH₃CN) offers superior selectivity in protic solvents.
The hydroxyl group on the benzaldehyde moiety necessitates careful solvent selection. Polar aprotic solvents like tetrahydrofuran (THF) or methanol are preferred to stabilize intermediates while minimizing side reactions. For instance, methanol’s ability to protonate the imine nitrogen enhances reducibility, achieving yields exceeding 80% under optimized conditions.
Optimization of Reaction Conditions
Table 1: Comparison of Reductive Amination Conditions
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NaBH₄ | Methanol | 25 | 4 | 78 | 95 |
| NaBH₃CN | THF | 25 | 6 | 85 | 97 |
| NaBH(OAc)₃ | DCM | 0 | 12 | 92 | 99 |
Data derived from analogous reductive amination protocols.
Key considerations include:
-
pH Control: Mildly acidic conditions (pH 4–6) accelerate imine formation while suppressing aldehyde oxidation.
-
Stoichiometry: A 1.2:1 molar ratio of piperidine to aldehyde minimizes unreacted starting material.
-
Workup: Sequential washes with saturated NaHCO₃ and brine remove residual borohydride and byproducts.
Experimental Procedure
Step 1: Dissolve 2-chloro-5-hydroxybenzaldehyde (1.0 equiv, 15.7 g, 0.1 mol) and piperidine (1.2 equiv, 12.2 g, 0.12 mol) in methanol (200 mL).
Step 2: Cool the mixture to 0°C and slowly add NaBH₄ (1.5 equiv, 5.7 g, 0.15 mol) in portions.
Step 3: Stir at room temperature for 4 h, then quench with ice-cold water (300 mL).
Step 4: Extract with ethyl acetate (3 × 150 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
Step 5: Purify the crude product via flash chromatography (SiO₂, hexane/EtOAc 7:3) to isolate this compound as a white solid (18.4 g, 78% yield).
Alternative Synthetic Routes
Alkylation of Piperidine with Benzyl Halides
Direct alkylation of piperidine using 2-chloro-5-hydroxybenzyl chloride represents a theoretically viable route. However, the method is hampered by poor regioselectivity and competing elimination reactions.
Reaction Scheme:
Challenges include:
Mitsunobu Reaction for C–N Bond Formation
The Mitsunobu reaction offers an oxidative alternative, coupling 2-chloro-5-hydroxybenzyl alcohol with piperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Key Advantages:
-
Stereochemical Control: Retention of configuration at the benzyl carbon.
-
Mild Conditions: Reactions proceed at room temperature in THF or DMF.
Limitations:
-
Cost: High reagent expense limits scalability.
-
Byproduct Removal: Triphenylphosphine oxide necessitates rigorous purification.
Critical Comparison of Methods
Table 2: Synthesis Method Trade-offs
| Method | Yield (%) | Scalability | Cost | Complexity |
|---|---|---|---|---|
| Reductive Amination | 78–92 | High | Low | Low |
| Alkylation | 40–55 | Moderate | Medium | High |
| Mitsunobu | 60–75 | Low | High | Moderate |
Reductive amination outperforms alternatives in yield and operational simplicity, making it the industrial standard. Alkylation routes, while conceptually straightforward, suffer from side reactions that necessitate costly purification. The Mitsunobu method remains niche due to reagent costs but is valuable for stereosensitive applications .
Q & A
Q. What are the common synthetic routes for N-(2-chloro-5-hydroxybenzyl)piperidine?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Benzylation of Piperidine : Reacting piperidine with a 2-chloro-5-hydroxybenzyl halide (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF) to form the N-alkylated product .
- Protection-Deprotection Strategies : Protecting the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) before alkylation to prevent side reactions, followed by deprotection with TBAF .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Example Table: Reaction Conditions from Analogous Piperidine Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | 2-Chloro-5-hydroxybenzyl bromide, K₂CO₃, DMF, 20°C, 18h | 85–93% | |
| Deprotection | TBAF, THF, rt, 2h | 90% |
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Q. How should researchers handle safety concerns for this compound?
Methodological Answer: While specific hazard data for this compound is limited, analogous piperidine derivatives suggest:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 2-chloro-5-hydroxybenzyl group?
Methodological Answer:
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus less polar options (THF) to balance reactivity and solubility .
- Temperature Control : Optimize between 20–60°C to avoid decomposition of the benzyl halide .
Q. Example Table: Solvent Optimization for Alkylation
| Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| DMF | 20 | 93 | |
| THF | 40 | 78 |
Q. How to resolve discrepancies in NMR data for structural confirmation?
Methodological Answer:
Q. What strategies address low receptor affinity in bioactivity studies?
Methodological Answer:
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing Cl with F or adjusting the hydroxy position) .
- Docking Studies : Use computational models (e.g., AutoDock) to predict interactions with target receptors (e.g., 5-HT₁A) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., chloro and hydroxy motifs) for receptor binding .
Q. How to analyze contradictory toxicity data in safety assessments?
Methodological Answer:
Q. What mechanistic insights explain byproduct formation during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
